3-(Pyridin-4-yl)pentan-1-ol

Description

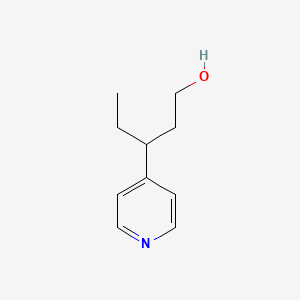

3-(Pyridin-4-yl)pentan-1-ol is an organic compound with the molecular formula C10H15NO It consists of a pyridine ring attached to a pentanol chain

Properties

IUPAC Name |

3-pyridin-4-ylpentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-9(5-8-12)10-3-6-11-7-4-10/h3-4,6-7,9,12H,2,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQFIXWNZBRNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCO)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)pentan-1-ol can be achieved through several methods. One common approach involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. This three-component reaction is flexible and allows for the preparation of highly substituted pyridin-4-ol derivatives . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ palladium-catalyzed processes and other catalytic systems to facilitate the synthesis of the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)pentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into different alcohols or amines. Substitution reactions can introduce various functional groups into the pyridine ring .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield ketones or carboxylic acids, while reduction can produce different alcohols or amines. Substitution reactions can result in various functionalized pyridine derivatives .

Scientific Research Applications

3-(Pyridin-4-yl)pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal ions, forming coordination complexes that can influence various biochemical processes. Additionally, its structure allows it to participate in hydrogen bonding and other non-covalent interactions, which can affect its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Pyridin-4-yl)pentan-1-ol include pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol. These compounds share the pyridine ring structure but differ in the position and type of substituents attached to the ring .

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its pentanol chain provides additional functionalization opportunities, making it a versatile compound for various applications .

Biological Activity

3-(Pyridin-4-yl)pentan-1-ol is an organic compound characterized by a pentan-1-ol backbone and a pyridine ring at the fourth position. This structure imparts significant chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry. The presence of a hydroxyl group (-OH) allows for hydrogen bonding, while the pyridine moiety can engage in π-π interactions and coordinate with metal ions, influencing its interactions with biological macromolecules.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets such as enzymes, receptors, and nucleic acids. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting monoamine oxidases (MAOs), enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation and cognitive function.

- Metal Ion Coordination : The pyridine ring's ability to coordinate with metal ions suggests applications in catalysis and material science, as well as potential roles in biological systems where metal ions are integral to enzyme function.

Biological Activity

Research has highlighted several biological activities associated with this compound:

- Neuroprotective Effects : By modulating MAO activity, the compound may exert neuroprotective effects, making it a candidate for treating neurological disorders such as depression and Alzheimer's disease.

- Antimicrobial Properties : Similar pyridine derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties. Studies have indicated that compounds containing the pyridine structure can inhibit bacterial growth by targeting key metabolic pathways .

- Antioxidant Activity : The hydroxyl group contributes to its potential antioxidant properties, which can protect cells from oxidative stress—a factor in many chronic diseases .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

Study 1: Neurotransmitter Modulation

In a study examining the effects of pyridine derivatives on neurotransmitter levels, researchers found that compounds similar to this compound significantly increased serotonin levels in rodent models. This suggests potential therapeutic applications in mood disorders.

Study 2: Antimicrobial Activity

A comparative analysis of various pyridine derivatives revealed that those with a hydroxyl group exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. This study supports the hypothesis that this compound could be effective against similar bacterial strains .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(Pyridin-2-yl)pentan-1-ol | Pyridine at the second position | Different reactivity due to nitrogen position |

| 3-(Pyridin-3-yl)pentan-1-ol | Pyridine at the third position | Distinct biological activity influenced by position |

| 4-(Pyridin-4-yl)butan-1-ol | Shorter alkyl chain (butane instead of pentane) | Affects solubility and reactivity |

| 5-(Pyridin-3-yloctan-1-oI | Longer alkyl chain (octane instead of pentane) | Potentially different pharmacokinetic properties |

The structural variations significantly influence solubility, reactivity, and biological activity, highlighting the importance of structure–activity relationships in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.